1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one
Description
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one is a nitro-substituted hydroxyacetophenone derivative characterized by a hydroxyl group at position 2, a methyl group at position 3, and a nitro group at position 5 on the aromatic ring. Its molecular formula is C₉H₉NO₄ (mol. wt. 195.17). This compound is of interest in organic synthesis due to its electron-withdrawing nitro group and steric effects from the methyl substituent, which influence reactivity and physical properties.
Properties
IUPAC Name |
1-(2-hydroxy-3-methyl-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-8(6(2)11)9(5)12/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZIMDKCALXSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574197 | |
| Record name | 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65348-98-3 | |
| Record name | 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one typically involves the nitration of 2-hydroxy-3-methylacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-oxo-3-methyl-5-nitrophenyl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-3-methyl-5-aminophenyl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, such as oxidation, reduction, and substitution, leading to diverse derivatives.
Biology
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Its ability to interact with molecular targets makes it a candidate for therapeutic applications.
Medicine
The structural similarity of this compound to biologically active compounds positions it as a potential lead compound in drug development. Studies have focused on its efficacy in treating infections and inflammatory diseases .
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Antimicrobial Properties
In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 10 µg/mL. The mechanism involves disruption of bacterial cell walls and inhibition of metabolic pathways.
Anti-inflammatory Effects
The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting its potential use in managing conditions characterized by chronic inflammation. A murine model showed significant reduction in paw edema following treatment with this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antioxidant | Moderate antioxidant activity |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, highlighting its potential for developing new antimicrobial therapies.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the nitro group can also influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethan-1-one (CAS 66108-30-3, Similarity: 0.88 ): This positional isomer swaps the methyl and nitro groups (methyl at position 5, nitro at 3). No direct melting point (m.p.) data are available, but structurally similar compounds (e.g., 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone) exhibit m.p. 134°C , suggesting comparable crystallinity.
- 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone (CAS 1936090-24-2 ): Replacing the methyl group with a fluorine atom at position 3 introduces electronegativity, enhancing the electron-deficient nature of the aromatic ring. This increases susceptibility to nucleophilic attack compared to the methyl-substituted target compound. The molecular weight (199.14) is slightly higher due to fluorine substitution.
Functional Group Variations
- 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0 ): Substituting the hydroxyl group with an amino group increases basicity and alters solubility. The amino group participates in hydrogen bonding and resonance, contrasting with the acidic hydroxyl group in the target compound. Safety data indicate precautions for dust inhalation, though toxicological profiles remain unstudied .
- The molecular weight (237.26) is significantly higher than the target compound’s, affecting solubility and melting behavior.
Complex Derivatives
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f ):
This derivative features a sulfoxide moiety and chloromethyl group, resulting in a higher m.p. (137.3–138.5°C). The sulfoxide group enhances polarity, contrasting with the nitro and hydroxyl groups’ electronic effects in the target compound.- QD10–QD12 Derivatives (e.g., 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one ): These piperazine-linked derivatives exhibit biological relevance (e.g., histamine receptor binding). Their extended structures and basic nitrogen atoms contrast with the simpler aromatic system of the target compound, highlighting trade-offs between complexity and functionality.
Data Tables
Table 1. Physical and Structural Comparison
Research Findings
Substituent Effects on Reactivity :
The nitro group at position 5 in the target compound activates the ring for electrophilic substitution at the para position relative to the hydroxyl group. In contrast, fluorine or sulfoxide substituents (e.g., ) alter electron distribution, favoring different reaction pathways.Thermal Stability :
Compounds with nitro groups (e.g., target compound, QD derivatives ) generally exhibit moderate thermal stability, though decomposition risks increase under strong acidic or reducing conditions.- Spectroscopic Trends: NMR data for similar compounds (e.g., 1-(2-amino-4,6-dichloropyrimidin-5-yl)ethan-1-one ) show deshielded aromatic protons near electron-withdrawing groups, consistent with the target compound’s expected spectral profile.
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone, which involves base-mediated hydrolysis (e.g., KOH treatment ). Yields and purity depend on substituent compatibility and reaction conditions.
Biological Activity
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one, also known as a derivative of acetophenone, has garnered attention in the scientific community for its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties , making it a candidate for various therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It engages in hydrogen bonding , hydrophobic interactions , and other non-covalent interactions, which may modulate biological pathways related to inflammation and microbial resistance .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect may be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antioxidant | Moderate antioxidant activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted the potential application of this compound in developing new antimicrobial therapies .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. Treatment with the compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential use in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one, and what critical parameters govern yield optimization?
- Methodological Answer : The synthesis typically involves nitration or substitution reactions on pre-functionalized acetophenone derivatives. For example, nitration of 3-methyl-2-hydroxyacetophenone using a mixture of concentrated sulfuric and nitric acids under controlled temperature (0–5°C) is a key step . Critical parameters include:
- Reaction temperature : Excess heat can lead to over-nitration or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance nitro-group orientation .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural features of this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (2-OH) appears as a singlet at δ ~12 ppm due to strong intramolecular hydrogen bonding with the nitro group. The methyl group (3-CH₃) resonates at δ ~2.4 ppm .
- IR : Stretching vibrations for the nitro group (N–O) are observed at ~1520 cm⁻¹ and ~1340 cm⁻¹. The carbonyl (C=O) peak appears at ~1680 cm⁻¹, slightly shifted due to conjugation with the aromatic ring .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261) .
- Protective equipment : Wear nitrile gloves and safety goggles (P262) .
- Toxicity data : Limited toxicological studies suggest treating it as a Category 4 acute toxin (oral, dermal, inhalation); consult SDS for emergency protocols .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound’s polymorphic forms?
- Methodological Answer : SHELXL employs iterative least-squares refinement to optimize atomic displacement parameters (ADPs) and occupancy factors. For example:
- Twinned crystals : Use the TWIN/BASF commands to model overlapping lattices .
- High-resolution data : Apply restraints to ADPs for nitro-group disorder, validated via R-factor convergence (target: <5%) .
Q. What strategies are effective in reconciling contradictions between computational and experimental data (e.g., bond lengths, angles)?
- Methodological Answer :
- DFT vs. XRD : Compare density functional theory (DFT)-optimized geometries with X-ray diffraction data. Discrepancies >0.05 Å in C–O bond lengths may indicate crystal packing effects .
- Hydrogen bonding : Use graph set analysis (e.g., Etter’s rules) to classify interactions like O–H···O–N, which influence bond angles .
Q. How does the nitro group’s electronic effect influence hydrogen-bonding networks in crystal packing?
- Methodological Answer : The nitro group acts as a strong hydrogen-bond acceptor, forming chains (C(6) motifs) with the 2-hydroxy group. ORTEP for Windows can visualize these networks via anisotropic displacement ellipsoids, revealing π-stacking interactions between aromatic rings .
Q. What experimental approaches are used to investigate this compound’s potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, IC₅₀ values <10 µM suggest competitive inhibition .
- Docking studies : Model interactions with active sites using AutoDock Vina; validate with mutagenesis (e.g., replacing 5-NO₂ with Cl to assess binding affinity changes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
